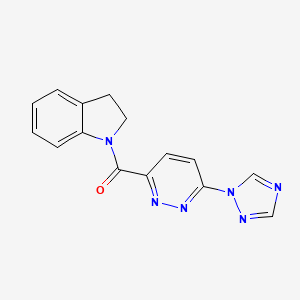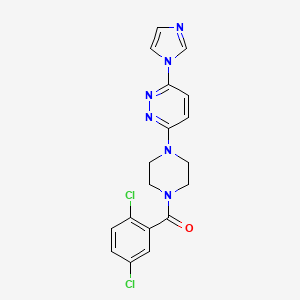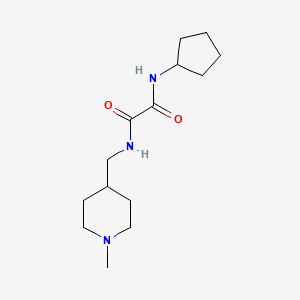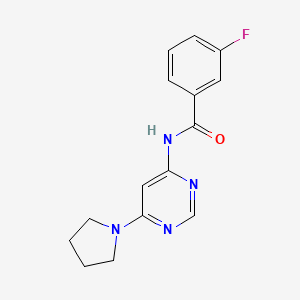
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, also known as DBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBD is a diazepane derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Reactions with Aluminum and Indium Halides
1,4-diazabutadienes, including compounds structurally related to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, have been studied for their reactions with aluminum and indium halides. These reactions produce aluminum coordination compounds and 1,3-dialkyl-2-methaneiminealkyl imidazolium heterocycles, which are of interest in coordination chemistry and materials science (Rojas‐Saenz et al., 2014).
Synthesis and Structure Studies
Research on the synthesis and structural analysis of related compounds, such as 1,12-bis-(N-naphthalamido)-4,9-bis-(2,4,6-trimethylbenzenesulfonyl)-4,9-diaza-dodecane, provides insights into the molecular structures and crystallography of similar diazepane derivatives. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Wardell & Lin, 1998).
Synthesis of Diazepine Derivatives
Efficient methods for synthesizing diazepine derivatives, which include structural motifs similar to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, are crucial in medicinal chemistry. Such methods are applied in the synthesis of potent receptor antagonists and other pharmacologically active compounds (Kato, Harada, & Morie, 1997).
Reactivity of Oxotransferases with Molybdenum(VI) Model Complexes
Research involving asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including those related to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, offers mechanistic insights into the reactivity of oxotransferases. Such studies are significant in bioinorganic chemistry and enzyme modeling (Mayilmurugan et al., 2011).
Olefin Epoxidation by Manganese(III) Complexes
The study of manganese(III) complexes of bisphenolate ligands, which are structurally related to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, highlights their role in olefin epoxidation reactions. This research has implications in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Alkylation of Amines with Bis-ketonic Mannich Bases
The use of bis-ketonic Mannich bases in the alkylation of amines and diamines, forming compounds similar to 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride, is an area of interest in organic synthesis. These reactions produce various heterocyclic compounds with potential applications in medicinal chemistry (Afsah et al., 2008).
Eigenschaften
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2.ClH/c1-15-3-7-18(8-4-15)27(23,24)21-11-12-22(14-17(20)13-21)28(25,26)19-9-5-16(2)6-10-19;/h3-10,17H,11-14,20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYWZBVGPKWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)N)S(=O)(=O)C3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)


![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)
![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)


![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)


